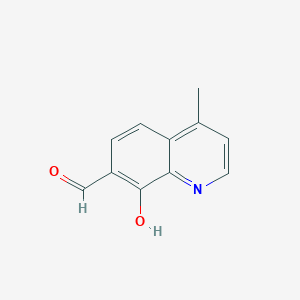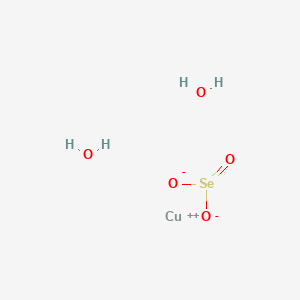
Cupric selenite dihydrate
Overview
Description
Cupric selenite dihydrate, also known as copper(II) selenite dihydrate, is an inorganic salt with the chemical formula CuSeO₃·2H₂O. It is typically found in the form of blue orthorhombic or monoclinic crystals. This compound is known for its unique properties, including its insolubility in water and slight solubility in benzene and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric selenite dihydrate can be synthesized through the reaction of cupric acetate with selenous acid. The reaction typically involves dissolving cupric acetate in water and then adding selenous acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then crystallized and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cupric selenite dihydrate undergoes various chemical reactions, including:
Oxidation: Cupric selenite can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Cupric selenite can participate in substitution reactions where the selenite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Substitution reactions often involve acids or bases under controlled pH conditions.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as cupric selenate.
Reduction: Lower oxidation state compounds such as cuprous selenite.
Substitution: Various substituted selenite compounds depending on the reagents used.
Scientific Research Applications
Cupric selenite dihydrate has a wide range of applications in scientific research:
Biology: Research on its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic properties and use in drug delivery systems.
Mechanism of Action
The mechanism of action of cupric selenite dihydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions and influencing cellular processes .
Comparison with Similar Compounds
Cupric selenite dihydrate can be compared with other similar compounds such as:
Cupric sulfate (CuSO₄·5H₂O): Known for its use in agriculture and medicine, cupric sulfate has different solubility and reactivity properties compared to this compound.
Cupric chloride (CuCl₂): Used in various industrial applications, cupric chloride has distinct chemical properties and reactivity patterns.
Sodium selenite (Na₂SeO₃): Commonly used in nutritional supplements and as a reagent in chemical synthesis, sodium selenite differs in its solubility and biological activity.
This compound stands out due to its unique combination of properties, including its specific solubility profile and reactivity, making it valuable in specialized applications.
Properties
IUPAC Name |
copper;selenite;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDNSPXIBYJBH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Se](=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4O5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647792 | |
| Record name | Copper(2+) selenite--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15168-20-4 | |
| Record name | Cupric selenite dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015168204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) selenite--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cupric selenite dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SELENITE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B084V60QBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


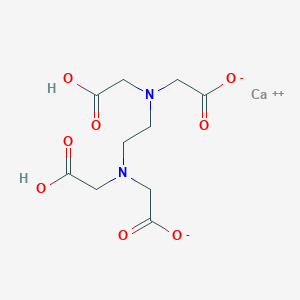
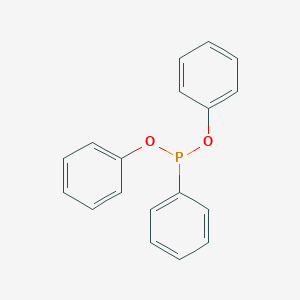

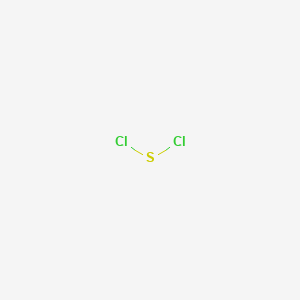
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)
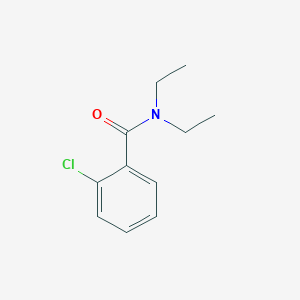
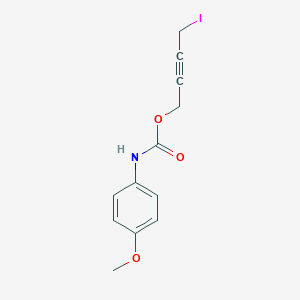
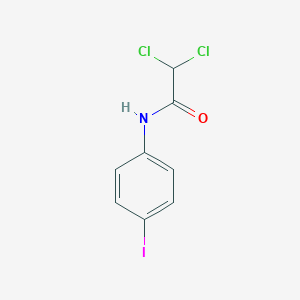


![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)

